(-)-Salsoline
Overview
Description
Synthesis Analysis
Salsolinol, including its (-)-enantiomer, is synthesized in the human brain through enzymatic reactions rather than the non-enzymatic Pictet-Spengler reaction. The enzymatic pathway involves the condensation of dopamine with acetaldehyde, catalyzed by (R)-salsolinol synthase, leading to the specific synthesis of (R)-salsolinol, which is further processed into various derivatives including (-)-salsoline through enzymatic N-methylation and oxidation processes (Naoi, Maruyama, & Nagy, 2004).
Molecular Structure Analysis
Salsolinol's structure is characterized by a tetrahydroisoquinoline core, with hydroxy groups at positions 6 and 7 and a methyl group at position 1. This structure plays a crucial role in its biological activity, including its interaction with monoamine neurotransmitters and potential neurotoxic effects. The molecular structure also influences its synthesis and metabolic pathways within the human body.
Chemical Reactions and Properties
Salsolinol undergoes various chemical reactions in the brain, including oxidation and methylation, leading to the formation of neurotoxic compounds such as N-methyl-(R)-salsolinol. These compounds have been shown to induce oxidative stress and cytotoxicity in neuronal cells, implicating them in the neurodegeneration observed in diseases like Parkinson's disease. The reaction of salsolinol with Cu(II) ions further exacerbates its neurotoxic potential through redox cycling and reactive oxygen species (ROS) production (Jung & Surh, 2001).
Scientific Research Applications
Analytical Chemistry : Salsolinol and salsoline are used in the analysis of biological samples like urine, cerebrospinal fluid, brain, and liver using gas chromatography and mass spectrometry (Sjöquist & Magnuson, 1980).
Pharmacology and Medicine : The compounds in Salsola vermiculata, including salsoline, have potential as acetylcholinesterase and α-glucosidase inhibitors, useful in developing new drugs (Mollaei, Farnia, & Ghanavi, 2021). Additionally, salsolinol exhibits anti-5-hydroxytryptamine activity and can antagonize contraction of smooth muscle tissues (Hamilton & Hirst, 1976). It also ameliorates doxorubicin-induced chronic heart failure in rats and improves mitochondrial function in cardiomyocytes (Wen et al., 2019).
Neuroscience : Salsolinol has been found to produce reinforcing effects in the nucleus accumbens of alcohol-preferring rats, mediated in part by D2/D3-like receptors (Rodd et al., 2003). It is also implicated in the deterioration of organs in neurodegenerative disorders like Parkinson's disease by inducing perturbation of the copper transport system (Kim, Kang, & Kang, 2016).
Endocrinology : Salsolinol stimulates the release of prolactin in ruminants, with the potency varying based on the physiological status of the cattle (Hashizume et al., 2008; Hashizume et al., 2010).
Other Applications : Salsoline and related compounds have been shown to dilate peripheral arteries and lower blood pressure, as well as act as irreversible inhibitors of certain enzymes in warm-blooded animals and insects (Kuznetsova, Abdullaeva, & Sadikov, 2005; Dalimov et al., 1996).
properties
IUPAC Name |
(1S)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPRLBGPGZHUPD-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC(=C(C=C2CCN1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64047-43-4 (hydrochloride hydrate[4:4:1]) | |
Record name | Salsoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (-)-Salsoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012469 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(-)-Salsoline | |
CAS RN |
89-31-6 | |
Record name | (-)-Salsoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salsoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salsoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SALSOLINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T246JT0V8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (-)-Salsoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012469 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
221.5 °C | |
Record name | (-)-Salsoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012469 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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